2-Bromo-4-(tert-butyl)pyridine
Overview
Description
2-Bromo-4-(tert-butyl)pyridine is a chemical compound with the molecular formula C9H12BrN . It is also known by other names such as 2-Brom-4-(2-methyl-2-propanyl)pyridin, 2-Bromo-4-(2-methyl-2-propanyl)pyridine, and Pyridine, 2-bromo-4-(1,1-dimethylethyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 2nd position and a tert-butyl group at the 4th position . The average mass of the molecule is 214.102 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 243.6±20.0 °C at 760 mmHg, and a flash point of 101.1±21.8 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond . Its LogP value is 3.22, indicating its lipophilicity .Scientific Research Applications
1. Enhancement in Dye-Sensitized Solar Cells
2-Bromo-4-(tert-butyl)pyridine, as a component of pyridinyl-functionalized ionic liquids, has been applied to enhance the performance of dye-sensitized solar cells (DSSCs). These pyridinyl-functionalized ionic liquids, when used as additives in DSSCs, demonstrate an improved overall power conversion efficiency and long-term stability, presenting a feasible method for future practical applications in solar cell technology (Xu et al., 2013).
2. Interaction with Titanium Dioxide in Solar Cells
The addition of 4-tert-butyl pyridine to the electrolyte in dye-sensitized solar cells has been found to reduce interface defect density and charge carrier recombination, increasing the open circuit voltage. This improvement is attributed to the specific binding of 4-tert-butyl pyridine at defect sites on the titanium dioxide surface (Dürr et al., 2006).
3. Catalysis in Mizoroki-Heck Reaction
In the field of organic chemistry, this compound derivatives have been utilized in the synthesis of NCN-type pincer palladium(II) complexes. These complexes exhibit catalytic activity in the Mizoroki-Heck reaction, a type of carbon-carbon bond-forming reaction critical in the synthesis of various organic compounds (Yamamoto et al., 2008).
4. Synthesis of Phenol Alkylation Catalysts
In the field of chemical engineering, derivatives of this compound have been studied for their use in catalyzing the tert-butylation of phenol with tert-butyl alcohol. These catalysts have demonstrated high efficiency and selectivity in the synthesis process, making them valuable for industrial applications (Elavarasan et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds, such as 4-tert-butylpyridine, have been used as additives in redox electrolytes in dye-sensitized solar cells .
Mode of Action
It’s known that benzylic halides, such as 2-bromo-4-(tert-butyl)pyridine, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Action Environment
This compound is stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and atmospheric conditions.
Properties
IUPAC Name |
2-bromo-4-tert-butylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOACEYFXFYWUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525487 | |
Record name | 2-Bromo-4-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50488-34-1 | |
Record name | 2-Bromo-4-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.